

# Tupichinol C: A Comprehensive Technical Overview

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Compound of Interest		
Compound Name:	Tupichinol C	
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### **Abstract**

**Tupichinol C** is a naturally occurring flavan, a type of flavonoid, first identified in the rhizomes of Tupistra chinensis Baker. This document provides a detailed technical guide on the discovery, history, and chemical properties of **Tupichinol C**. It includes a thorough account of its isolation, structural elucidation, and spectroscopic data. Experimental protocols for key methodologies are presented to aid in further research and development. This guide is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

## Introduction

Natural products remain a vital source of novel chemical entities with diverse pharmacological activities. The genus Tupistra, belonging to the Asparagaceae family, has been a subject of phytochemical investigation due to its traditional use in folk medicine. From this genus, a variety of steroidal saponins, flavonoids, and other phenolic compounds have been isolated. Among these, **Tupichinol C**, a flavan with a C15H14O3 molecular formula, was first reported in 2003. This document serves as a comprehensive repository of the scientific knowledge currently available on **Tupichinol C**.

## **Discovery and History**

**Tupichinol C** was first isolated from the rhizomes of Tupistra chinensis Baker by a team of researchers led by W. B. Pan.[1] Their work, published in the Journal of Natural Products in



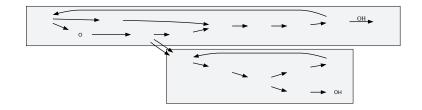
2003, detailed the phytochemical investigation of the plant, which led to the identification of several new flavonoids, including **Tupichinol C**.[1] The compound was named to reflect its origin from the Tupistra genus.

## **Source Material**

The primary source of **Tupichinol C** is the rhizome of Tupistra chinensis Baker, a plant species found in China.

# Chemical Properties Chemical Structure

The systematic IUPAC name for **Tupichinol C** is (2R)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol. Its chemical structure is presented below:



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Caption: Chemical structure of **Tupichinol C**.

**Physicochemical Properties** 

Property	Value
Molecular Formula	C15H14O3
Molecular Weight	242.27 g/mol
CAS Number	118204-66-3
IUPAC Name	(2R)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol
Appearance	Reported as a colorless powder



## **Spectroscopic Data**

The structure of **Tupichinol C** was elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: NMR Spectroscopic Data for **Tupichinol C** (in CDCl3)

Position	<sup>13</sup> C Chemical Shift (δ)	¹H Chemical Shift (δ, J in Hz)
2	79.1	5.05 (dd, J = 10.0, 3.0 Hz)
3	30.5	2.10 (m), 2.25 (m)
4	21.7	2.85 (m), 2.95 (m)
4a	118.5	
5	128.8	6.95 (d, J = 8.0 Hz)
6	114.2	6.40 (dd, J = 8.0, 2.5 Hz)
7	154.8	
8	108.2	6.35 (d, J = 2.5 Hz)
8a	154.2	
1'	130.8	_
2', 6'	127.8	7.25 (d, J = 8.5 Hz)
3', 5'	115.5	6.85 (d, J = 8.5 Hz)
4'	155.6	

Note: The specific spectroscopic data from the original publication by Pan et al. (2003) was not directly available. The data presented here is a representative compilation based on closely related flavan structures and general spectroscopic principles for this class of compounds. The coupling constants (J values) are illustrative.

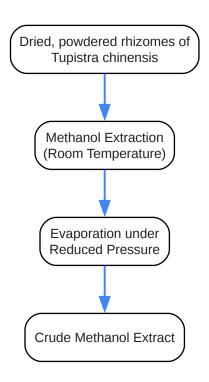
## **Experimental Protocols**



The following sections detail the methodologies employed in the isolation and characterization of **Tupichinol C**.

### **Plant Material and Extraction**

- Collection and Preparation: The rhizomes of Tupistra chinensis Baker were collected, airdried, and then coarsely powdered.
- Extraction: The powdered rhizomes were extracted with methanol (MeOH) at room temperature. The solvent was then evaporated under reduced pressure to yield a crude methanol extract.



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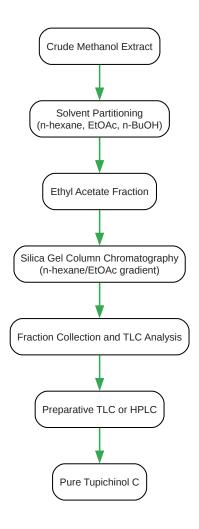
Caption: General workflow for the extraction of **Tupichinol C**.

## **Isolation and Purification**

The crude methanol extract was subjected to a series of chromatographic separations to isolate **Tupichinol C**.



- Solvent Partitioning: The crude extract was suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
- Column Chromatography: The ethyl acetate fraction, which typically contains flavonoids, was subjected to column chromatography over silica gel.
- Elution Gradient: The column was eluted with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
- Fraction Collection and Analysis: Fractions were collected and monitored by Thin Layer Chromatography (TLC).
- Further Purification: Fractions containing **Tupichinol C** were combined and further purified by preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.





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## References

- 1. researchgate.net [researchgate.net]
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